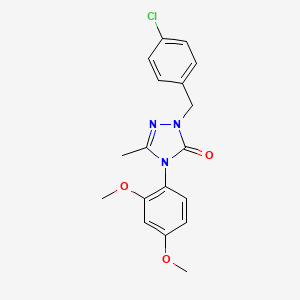
2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-chlorobenzyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that contributes to its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 359.81 g/mol
- Boiling Point : 495.4 ± 55.0 °C (predicted)
- Density : 1.28 ± 0.1 g/cm³ (predicted)
- pKa : 2.58 ± 0.20 (predicted) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Triazole derivatives typically exhibit activity through the inhibition of enzymes or interference with cellular signaling pathways. The presence of electron-withdrawing groups, such as the chlorobenzyl moiety, enhances its interaction with target proteins.
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against a range of pathogens:
- Bacterial Strains : Exhibited activity against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal effects against common pathogens such as Candida albicans.
The mechanism may involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis in microbes .
Anti-inflammatory Effects
In vitro studies have indicated that the compound can modulate inflammatory responses:
- Cytokine Production : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Structure-Activity Relationship (SAR)
The structure of this compound suggests several key features that enhance its biological activity:
- Chlorobenzyl Group : Enhances lipophilicity and improves binding to biological targets.
- Dimethoxyphenyl Group : Contributes to electron donation and stabilizes interactions with receptors.
- Triazole Ring : Essential for biological activity due to its ability to chelate metal ions and interact with enzyme active sites .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Activity : A recent study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Antimicrobial Testing : In vitro assays showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-20-21(11-13-4-6-14(19)7-5-13)18(23)22(12)16-9-8-15(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQHNFJQCPHERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














